![molecular formula C8H8N2O2S2 B2995482 2-Methyl-1,3-benzothiazole-6-sulfonamide CAS No. 21431-21-0](/img/structure/B2995482.png)
2-Methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-Methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S2 . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Synthesis Analysis
A series of novel 2-aminobenzothiazole derivatives bearing sulfonamide at position 6 was designed, synthesized, and investigated as inhibitors of four isoforms of the metalloenzyme carbonic anhydrase . The synthesis of these compounds involves the coupling of equimolar amounts of the respective reagents .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzothiazole-6-sulfonamide is characterized by a benzothiazole ring substituted with a methyl group at position 2 and a sulfonamide group at position 6 .Physical And Chemical Properties Analysis
2-Methyl-1,3-benzothiazole-6-sulfonamide is a powder with a molecular weight of 228.3 . It has a melting point of 213-214 degrees Celsius .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 2-Methyl-1,3-benzothiazole-6-sulfonamide, have been found to have potent anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Tetanus Activity
2-Methyl-1,3-benzothiazole-6-sulfonamide has been studied for its anti-tetanus activity . It has been found to act as a muscle relaxant .
Synthesis of Nicotinamides
This compound has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Drug Discovery and Development
The molecules of 2-Methyl-1,3-benzothiazole-6-sulfonamide have been analyzed for ADMET properties to predict their chances of being introduced to the next phase of drug discovery and development .
Anti-Bacterial Activity
2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives have been found to possess anti-bacterial properties .
Anti-Fungal Activity
These compounds have also shown anti-fungal properties .
Anti-Oxidant Activity
Benzothiazole derivatives have been found to possess anti-oxidant properties .
Anti-Inflammatory Activity
2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives have been found to possess anti-inflammatory properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activity .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Its molecular weight of 2283 g/mol suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Benzothiazole derivatives have been associated with fungicidal, herbicidal, growth-stimulating, and defoliating activities .
Safety and Hazards
Future Directions
The future directions for 2-Methyl-1,3-benzothiazole-6-sulfonamide could involve further investigation of its potential as an inhibitor of carbonic anhydrase . Additionally, the development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWMABSSXTUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazole-6-sulfonamide | |
CAS RN |
21431-21-0 |
Source
|
Record name | 2-methyl-1,3-benzothiazole-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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